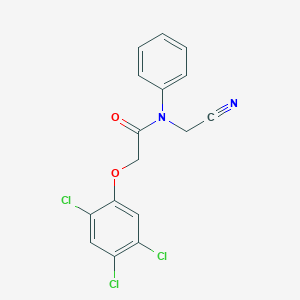
N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide is a small molecule compound known for its potent and selective inhibition of Janus kinase 3 (JAK3). This compound plays a critical role in the signaling pathways of cytokines, which are involved in the regulation of immune responses.
Méthodes De Préparation
The synthesis of N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide involves several steps. One common synthetic route includes the reaction of 2,4,5-trichlorophenol with chloroacetic acid to form 2-(2,4,5-trichlorophenoxy)acetic acid. This intermediate is then reacted with N-(cyanomethyl)-N-phenylamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Des Réactions Chimiques
N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenoxy ring are replaced by other nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used in cell signaling studies to investigate the role of JAK3 in immune cell regulation.
Medicine: It has potential therapeutic applications in the treatment of autoimmune diseases due to its ability to inhibit JAK3 activity.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Mécanisme D'action
N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide exerts its pharmacological effects by selectively inhibiting the activity of JAK3. JAK3 is activated by cytokine receptors, such as the interleukin-2 receptor, and phosphorylates downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. This leads to the activation of various immune cells and the production of pro-inflammatory cytokines. By inhibiting JAK3, the compound can suppress the activity of immune cells and reduce the production of pro-inflammatory cytokines, thereby alleviating the symptoms of autoimmune diseases.
Comparaison Avec Des Composés Similaires
N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide is unique due to its selective inhibition of JAK3. Similar compounds include:
Tofacitinib: Another JAK inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis.
These compounds share similar mechanisms of action but differ in their selectivity and therapeutic applications.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O2/c17-12-8-14(19)15(9-13(12)18)23-10-16(22)21(7-6-20)11-4-2-1-3-5-11/h1-5,8-9H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGCZUYLULFJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














